Cas no 914358-24-0 (1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid)

1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)piperidine-4-carboxylic acid
- 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
- G61083
- 914358-24-0
- CS-0439439
- Fmoc-Pip(Alloc)-OH
- starbld0026661
- 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid
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- Inchi: 1S/C25H26N2O6/c1-2-15-32-24(31)27-13-11-25(12-14-27,22(28)29)26-23(30)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,30)(H,28,29)
- InChI Key: WBGRJKLEDZDCOI-UHFFFAOYSA-N
- SMILES: O(C(N([H])C1(C(=O)O[H])C([H])([H])C([H])([H])N(C(=O)OC([H])([H])C([H])=C([H])[H])C([H])([H])C1([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
Computed Properties
- Exact Mass: 450.17908655g/mol
- Monoisotopic Mass: 450.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 105
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-100mg |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 97% | 100mg |
¥1714.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-1g |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 97% | 1g |
¥5702.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-1.0g |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 97% | 1.0g |
¥5132.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-250.0mg |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 97% | 250.0mg |
¥2054.0000 | 2024-07-20 | |
abcr | AB597532-1g |
Fmoc-(S)-2-amino-4-cyclobutylbutanoic acid; . |
914358-24-0 | 1g |
€488.30 | 2024-07-19 | ||
abcr | AB597532-5g |
Fmoc-(S)-2-amino-4-cyclobutylbutanoic acid; . |
914358-24-0 | 5g |
€1554.60 | 2024-07-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-500.0mg |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 97% | 500.0mg |
¥3422.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-1G |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 95% | 1g |
¥ 5,227.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510106-1g |
Fmoc-Pip(Alloc)-OH |
914358-24-0 | 98% | 1g |
¥7841.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7200-250mg |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
914358-24-0 | 97% | 250mg |
¥2282.0 | 2024-04-16 |
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid Related Literature
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
Additional information on 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
Introduction to 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid (CAS No. 914358-24-0) and Its Applications in Modern Chemical Biology
The compound 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid (CAS No. 914358-24-0) represents a significant advancement in the realm of chemical biology, particularly in the design and synthesis of novel pharmaceutical intermediates. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both allyloxycarbonyl (allyl carbamate) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, along with a piperidine core, makes it a versatile building block for constructing complex bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of functionalized piperidine derivatives in the development of small-molecule drugs. Piperidines are known for their ability to enhance solubility, bioavailability, and binding affinity in drug candidates. The specific modification of 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid with an Fmoc group at the 4-position provides a protected amine functionality, which is crucial for further derivatization via solid-phase peptide synthesis (SPPS). This protection strategy ensures that the amine group remains inert during synthetic steps while allowing for selective deprotection at the appropriate stage.
The incorporation of a fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as Fmoc chemistry is widely employed in peptide synthesis due to its high yield and stability under standard coupling conditions. The fluorene moiety itself adds additional structural rigidity, which can be beneficial in optimizing receptor binding interactions. In particular, fluorene-based compounds have been explored for their potential in developing kinase inhibitors and other targeted therapies. The combination of these features makes 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid a valuable intermediate for constructing peptidomimetics and other bioactive molecules.
In the context of contemporary research, this compound has found utility in the development of novel inhibitors targeting protein-protein interactions (PPIs). PPIs play a critical role in numerous biological pathways and are implicated in various diseases, including cancer and inflammatory disorders. By leveraging the structural properties of piperidine and fluorene derivatives, researchers have been able to design molecules that disrupt or modulate PPIs with high specificity. For instance, recent studies have demonstrated that Fmoc-piperidine-based scaffolds can serve as effective platforms for generating inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
The allyloxycarbonyl (allyl carbamate) group present in 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid also contributes to its synthetic utility. Allyl carbamates are known for their stability under various reaction conditions while being readily removable under mild acidic conditions. This feature allows for selective deprotection, making it an attractive choice for multi-step synthetic routes where orthogonal functional group manipulations are required. Such flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of analogues is essential for hit identification and optimization.
Recent publications have highlighted the use of this compound in generating libraries of peptidomimetics for high-throughput screening (HTS). Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The combination of Fmoc protection and allyl carbamate functionality allows for efficient synthesis via both solution-phase and solid-phase methods, enabling researchers to explore a wide range of structural variations rapidly. This approach has been particularly successful in identifying novel inhibitors targeting bacterial proteases, which are crucial for developing antibiotics against resistant strains.
The structural complexity of 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid also lends itself to applications in materials science and nanotechnology. Fluorene-based polymers and nanoparticles have been extensively studied for their luminescent properties, making them suitable for use in optoelectronic devices and biological imaging probes. By incorporating this compound into such systems, researchers can fine-tune the optical characteristics of materials while maintaining biocompatibility, which is essential for biomedical applications.
From a synthetic chemistry perspective, the preparation of 1-allyloxycarbonyl-4-(9H-fluoren-9-y lmethoxyc arbonylamino)piperidine -4-carboxylic acid exemplifies the latest trends in transition-metal-catalyzed reactions and asymmetric synthesis. Recent methodologies have enabled more efficient and enantioselective routes to complex heterocycles like piperidine derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorene moiety with high regioselectivity, while chiral auxiliaries or catalysts have been used to ensure high enantiomeric purity. These advances not only streamline the synthesis but also enhance scalability, making it feasible to produce grams-scale quantities for preclinical studies.
The versatility of 1 -allylox ycarb onyl -4 -( 9 H -flu oren - 9 - y lmeth oxyc arb onyla mino ) - piper idine - 4 - carbox ylic ac id extends beyond its role as a pharmaceutical intermediate; it also serves as a model system for studying reaction mechanisms and developing new synthetic strategies. Researchers are increasingly employing computational chemistry techniques to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This computational modeling has been particularly useful in identifying optimal conditions for introducing or removing protecting groups while minimizing side reactions.
In conclusion,1 -allylox ycarb onyl - 4 -( 9 H -flu oren - 9 - y lmeth oxyc arb onyla mino ) - piper idine - 4 - carbox ylic ac id (CAS No. 914358 -24 -0) represents a cornerstone molecule in modern chemical biology with broad applications across drug discovery,nanotechnology ,and materials science . Its unique structural features ,includingthe presenceof allylox ycarb onyl,Fmoc ,and flu orene moieties ,make it an indispensable toolfor medicinal chemists seekingto developnovel bioactive molecules . As research continues to uncover new therapeutic targetsand synthetic methodologies ,this compoundis poisedto play an even greater rolein advancing scientific understandingand therapeutic intervention .
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